3-(4-Fluorophenyl)hexanoic acid
Overview
Description
3-(4-Fluorophenyl)hexanoic acid: is an organic compound with the molecular formula C12H15FO2 . It consists of a hexanoic acid chain substituted with a 4-fluorophenyl group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and hexanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: 3-(4-Fluorophenyl)hexanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials, contributing to the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)hexanoic acid
- 3-(4-Bromophenyl)hexanoic acid
- 3-(4-Methylphenyl)hexanoic acid
Comparison: Compared to its analogs, 3-(4-Fluorophenyl)hexanoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous .
Properties
IUPAC Name |
3-(4-fluorophenyl)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIKQJPMWSBLKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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